6,6,6-Trifluorohexanoic acid
CAS No.: 764-64-7
Cat. No.: VC2672560
Molecular Formula: C6H9F3O2
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 764-64-7 |
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Molecular Formula | C6H9F3O2 |
Molecular Weight | 170.13 g/mol |
IUPAC Name | 6,6,6-trifluorohexanoic acid |
Standard InChI | InChI=1S/C6H9F3O2/c7-6(8,9)4-2-1-3-5(10)11/h1-4H2,(H,10,11) |
Standard InChI Key | JJLBUHXIKHYZIX-UHFFFAOYSA-N |
SMILES | C(CCC(F)(F)F)CC(=O)O |
Canonical SMILES | C(CCC(F)(F)F)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
6,6,6-Trifluorohexanoic acid has the molecular formula C₆H₉F₃O₂. Its structure consists of a carboxylic acid group (COOH) attached to a five-carbon chain that terminates with a trifluoromethyl (CF₃) group. The structural representation can be written as CF₃(CH₂)₄COOH.
Property | 6,6,6-Trifluorohexanoic Acid (Predicted) | Hexanoic Acid | Trifluoroacetic Acid |
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Physical State at Room Temperature | Liquid | Liquid | Liquid |
Boiling Point | Higher than hexanoic acid due to increased molecular weight | 205°C | 72.4°C |
Acidity (pKa) | Lower than hexanoic acid, higher than TFA | ~4.8 | Much lower than acetic acid (stronger acid) |
Solubility | Likely decreased water solubility compared to hexanoic acid | Partially soluble in water | Miscible with water |
Density | >1 g/mL | 0.93 g/mL | 1.489 g/mL |
Chemical Properties
Applications and Utility
Synthetic Chemistry
Similar to trifluoroacetic acid, which serves as a precursor to many other fluorinated compounds such as trifluoroacetic anhydride and 2,2,2-trifluoroethanol , 6,6,6-Trifluorohexanoic acid could serve as a building block for more complex fluorinated molecules. The combination of a medium-length carbon chain with terminal fluorination offers unique opportunities for further functionalization.
Pharmaceutical Applications
Fluorinated compounds often exhibit enhanced pharmacological properties. The trifluoromethyl group is known to be one of the privileged moieties in modern drug discovery, improving membrane permeability and bioavailability . Among the top 200 small molecule pharmaceuticals by retail sales in 2018, 15 drugs contained at least one trifluoromethyl group . 6,6,6-Trifluorohexanoic acid could potentially serve as a precursor for pharmaceutical intermediates requiring both a trifluoromethyl group and a medium-length carbon chain.
Materials Science
Fluorinated compounds often demonstrate unique surface properties, including hydrophobicity and oleophobicity. The incorporation of 6,6,6-Trifluorohexanoic acid into polymers or surface coatings might confer these desirable properties.
Analytical Applications
If 6,6,6-Trifluorohexanoic acid exhibits properties similar to trifluoroacetic acid in terms of fluorine content, it might also have potential in analytical applications. Trifluoroacetic acid has been evaluated as a theranostic agent for chemical ablation with imaging capabilities through fluorine-19 magnetic resonance imaging (¹⁹F-MRI) . The presence of three fluorine atoms in 6,6,6-Trifluorohexanoic acid could similarly enable its detection through ¹⁹F-MRI, potentially allowing for real-time imaging in appropriate applications.
Comparison with Other Fluorinated Compounds
Structural Comparison
6,6,6-Trifluorohexanoic acid represents an intermediate between short-chain fluorinated acids like trifluoroacetic acid and longer perfluorinated acids. Its partial fluorination (only at the terminal position) distinguishes it from perfluorinated compounds where all hydrogen atoms are replaced by fluorine.
Functional Comparison
Compared to trifluoroacetic acid, which is widely used in organic synthesis, peptide chemistry, and as an ion-pairing agent in high-performance liquid chromatography (HPLC) , 6,6,6-Trifluorohexanoic acid would likely have different solubility properties due to its longer hydrocarbon chain. This might make it suitable for different applications where both hydrophobic and fluorophilic properties are desired.
Trifluoroacetic acid is commonly used in HPLC at concentrations around 0.1% to improve peak shape and overcome peak broadening issues through interactions with hydrophobic bonded phases . The longer chain of 6,6,6-Trifluorohexanoic acid might offer different selectivity profiles in chromatographic applications.
Current Research Status and Future Directions
Knowledge Gaps
Based on the available search results, there appears to be limited published research specifically on 6,6,6-Trifluorohexanoic acid. This suggests several potential research opportunities:
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Comprehensive characterization of physical and chemical properties
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Development of efficient synthetic routes
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Exploration of potential applications in various fields
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Investigation of its environmental fate and toxicology
Future Research Directions
Recent advances in fluorine chemistry suggest several promising directions for research involving 6,6,6-Trifluorohexanoic acid:
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Synthetic Methodology Development: Researchers might explore novel and more efficient methods for synthesizing 6,6,6-Trifluorohexanoic acid, potentially building on recent advances in C-H functionalization chemistry. The work at the Shanghai Institute of Organic Chemistry demonstrating that trifluoroacetic acid can act as a trifluoromethylating agent in arene C-H functionalization could inspire new approaches to introducing trifluoromethyl groups in various positions.
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Pharmaceutical Applications: Given the importance of fluorinated compounds in drug development, 6,6,6-Trifluorohexanoic acid could be investigated as a building block for novel pharmaceutical candidates.
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Materials Science: The unique properties of fluorinated compounds make them valuable in materials applications. Research into incorporating 6,6,6-Trifluorohexanoic acid into polymers or surface coatings could lead to materials with desirable properties.
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Analytical Chemistry: Building on the use of trifluoroacetic acid in HPLC and as an imaging agent, 6,6,6-Trifluorohexanoic acid could be explored for novel analytical applications.
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